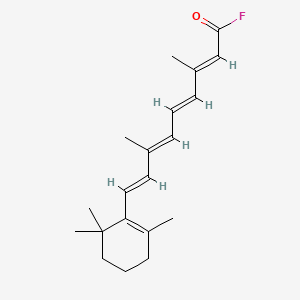
Retinoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinoyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C20H27FO and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Retinoyl fluoride is primarily utilized in organic synthesis for the preparation of retinamides and other retinoid derivatives. These derivatives have been studied for their potential therapeutic applications, particularly in dermatology and oncology.
Synthesis of Retinamides
Retinamides, which are derivatives of retinoic acid, can be synthesized using this compound as a starting material. For instance, studies have demonstrated that this compound can react with amines to form N-retinoyl derivatives, which possess biological activity similar to that of retinoic acid .
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Amines | N-retinoyl derivatives |
| Hydrolysis | Water | Retinoic acid |
| Glycosylation | Glucose | Retinoyl beta-glucose |
The biological activity of this compound is primarily attributed to its conversion to retinoic acid, which interacts with nuclear receptors involved in gene regulation. This interaction influences various physiological processes including cell differentiation, proliferation, and apoptosis.
Cellular Proliferation and Differentiation
Research indicates that this compound enhances cell proliferation and differentiation in keratinocytes. In studies involving vitamin A-deficient animal models, it has been shown to promote growth and skin health by elevating levels of specific proteins associated with cellular proliferation .
Table 2: Biological Effects of this compound
| Biological Process | Observations |
|---|---|
| Cell Differentiation | Increased keratinocyte maturation |
| Skin Health | Improved hydration and barrier function |
| Growth Promotion | Enhanced growth in vitamin A-deficient rats |
Therapeutic Applications
The potential therapeutic applications of this compound derivatives are vast, particularly in dermatology for treating skin conditions such as acne and psoriasis.
Dermatological Uses
Retinoids derived from this compound are extensively researched for their efficacy in treating skin disorders. For example, all-trans retinoyl beta-glucose synthesized from this compound has shown growth-promoting activity similar to that of traditional vitamin A compounds .
Case Study: Efficacy in Skin Conditions
A study demonstrated that topical application of retinoid derivatives resulted in significant improvement in skin hydration and barrier function compared to controls .
Analyse Des Réactions Chimiques
Preparation of Retinoyl Fluoride
This compound can be synthesized from retinoic acid by reacting it with diethylaminosulfurtrifluoride . The resulting this compound is a stable crystalline compound that is not easily hydrolyzed by water .
textRetinoic acid + Diethylaminosulfurtrifluoride → this compound
Reactions with Amines
This compound reacts with water-soluble amines in the presence of sodium bicarbonate to produce retinamide derivatives. Examples include the formation of retinamide, N-retinoyl glycine, N-retinoyl DL-phenylalanine, alpha-N-retinoyl-L-lysine, N-retinoyl 4-aminophenol (4-hydroxyphenylretinamide), and N-retinoyl-2-amino-2-deoxy-D-glucose (2-deoxy-D-glucose-2-retinamide) .
textThis compound + Amine + NaHCO3 → Retinamide derivative
Reaction with Opsin
9-cis-Retinoyl fluoride reacts with bovine opsin, which is relevant to the formation of visual pigments . This reaction forms a nonbleachable pigment with a specific absorption maximum .
Metabolic Reactions
Upon administration, this compound is metabolized into a polar metabolite fraction. In the intestine, it forms an unstable retinol-like metabolite, possibly 15-fluororetinol. In the liver and plasma, radioactive retinoic acid has been observed as a metabolite .
Metabolic Products of this compound
| Location | Metabolite |
|---|---|
| Intestine | Unstable retinol-like metabolite (possibly 15-fluororetinol) |
| Liver and Plasma | Retinoic acid |
| Urine | Polar fraction (hydrolyzed to a compound similar to retinoic acid) |
Other Chemical Reactions
Retinyl retinoate, a related compound, undergoes oxidation, reduction, and substitution reactions. Oxidation can lead to retinoic acid, while reduction can convert it back to retinol. Substitution reactions may involve reagents like N,N-dimethylaminopyridine.
Propriétés
Formule moléculaire |
C20H27FO |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl fluoride |
InChI |
InChI=1S/C20H27FO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ |
Clé InChI |
VARWSCYBSIOUBX-YCNIQYBTSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)F)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)F)C)C |
Synonymes |
9-cis-retinoyl fluoride retinoyl fluoride retinoyl fluoride, (9-cis)-isomer trans-retinoyl fluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















